molecular formula C5H8O2 B162315 alpha-Methyl-gamma-butyrolactone CAS No. 1679-47-6

alpha-Methyl-gamma-butyrolactone

Cat. No. B162315
CAS RN: 1679-47-6
M. Wt: 100.12 g/mol
InChI Key: QGLBZNZGBLRJGS-UHFFFAOYSA-N
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Description

Alpha-Methyl-gamma-butyrolactone is a lactone derivative . It finds extensive application in the synthesis of diverse compounds, encompassing proteins and various chemicals . As a solvent, it facilitates a wide array of reactions, ranging from the synthesis of proteins to other chemical compounds .


Synthesis Analysis

An efficient, high-yielding route to β-methyl-α-methylene-γ-butyrolactone (β MMBL)—a monomer for the production of high-performance engineering bioplastics—from biorenewable and inexpensive itaconic acid has been developed .


Molecular Structure Analysis

The molecular formula of alpha-Methyl-gamma-butyrolactone is C5H8O2, and its molecular weight is 100.12 . It is a liquid at 20 degrees Celsius .


Chemical Reactions Analysis

Alpha-Methyl-gamma-butyrolactone undergoes benzylation to give racemic α-benzyl-α-methyl-γ-butyrolactone .


Physical And Chemical Properties Analysis

Alpha-Methyl-gamma-butyrolactone is a colorless to almost colorless clear liquid . It has a boiling point of 80 °C/11.3 mmHg , a flash point of 72 °C , a specific gravity (20/20) of 1.06 , and a refractive index of 1.43 .

Scientific Research Applications

Synthesis and Chemical Properties

Alpha-methylene-gamma-butyrolactones have seen a significant increase in research activity due to their structural types, biological activities, and biosynthesis. Recent studies have focused on traditional and novel synthetic approaches, including those developed by Kitson et al. (2009) in their research group (Kitson, Millemaggi, & Taylor, 2009).

Bioactive Natural Products

These compounds, primarily of the sesquiterpene type, are widely observed in plants and have been studied for their major skin toxicological side effects or phytodermatitis. Lepoittevin et al. (2009) have associated alpha-methylene-gamma-butyrolactones with allergic contact dermatitis (ACD) and chronic actinic dermatitis (CAD), highlighting their electrophilic properties and photoreactivity (Lepoittevin, Berl, & Giménez-Arnau, 2009).

Cross Metathesis Reactivity

The cross metathesis reactivities of alpha-methylene-gamma-butyrolactone have been investigated, with findings indicating their rapid and efficient olefin isomerization in the presence of certain catalysts, as studied by Raju et al. (2007) (Raju, Allen, Le, Taylor, & Howell, 2007).

Polymerization Applications

Miyake et al. (2010) reported the coordination-addition polymerization of renewable butyrolactone-based vinyl monomers, providing insights into their use in polymer science (Miyake, Newton, Mariott, & Chen, 2010).

Anticancer Applications

Rana et al. (2016) designed, synthesized, and evaluated alpha-methylene-gamma-butyrolactone analogues as anticancer agents, identifying potential leads for novel anticancer drugs (Rana et al., 2016). Additionally, Lee and Huang (2003) defined pharmacophore hypotheses for anticancer alpha-methylene-gamma-butyrolactones, suggesting their role in developing anticancer compounds (Lee & Huang, 2003).

Gene Transfer Applications

Jean et al. (2005) explored the synthesis of a polyamine derivative from alpha-methylene-gamma-butyrolactone for potential use as a gene transfer agent (Jean, Le Roch, Renault, & Uriac, 2005).

Safety And Hazards

Alpha-Methyl-gamma-butyrolactone is a combustible liquid . It is advised to keep away from heat/sparks/open flames/hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

3-methyloxolan-2-one
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InChI

InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLBZNZGBLRJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID401030919
Record name alpha-Methylbutyrolactone
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name alpha-Methyl-gamma-butyrolactone
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Product Name

alpha-Methyl-gamma-butyrolactone

CAS RN

1679-47-6
Record name α-Methyl-γ-butyrolactone
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Record name alpha-Methylbutyrolactone
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Record name 2-Methylbutanolide
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Record name .ALPHA.-METHYLBUTYROLACTONE
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Record name Dihydro-3-methyl-2(3H)-furanone
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Synthesis routes and methods I

Procedure details

A stainless steel-made tubular reactor to be used as a hydrogenation reactor having an inside diameter of 15 mm and a length of 300 mm was packed inside with 10 g of copper-chromite as the catalyst roughly uniformized in particle size of 10 to 20 mesh (produced by Nissan Girdler Catalyst Co.,Ltd. under the trade name: G-99C in the form of pellets). Subsequently, a catalyst reduction was carried out at 150 to 200° C. by passing through the reactor, hydrogen gas diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not to form a hot spot. Thereafter, the feed gas to the reactor was switched to pure hydrogen at a pressure of 70 kg/cm2G, a purge gas SV of 500 hr-1 and a catalyst bed temperature of 230° C. Then, the tubular reactor was charged at an upper portion thereof with a starting material for reaction consisting of a solution of 30 parts by weight of 2-methyl-γ-butyrolactone which had been obtained in Example 3 in 70 parts by weight of m-xylene at a rate of 3.3 g per hour. The effluent through a lower portion thereof was cooled and degasified to collect the reaction product. After the lapse of 5 hours from the start of the reaction, the reaction product was collected for one hour and analyzed by gas chromatography. As a result, the objective 3-methyltetrahydrofuran was obtained in a yield of 90.1% in a conversion efficiency of 2-methyl-γ-butyro-lactone of 100% in a yield of 0.5% methyl isobutyrate, while methanol was not detected in the reaction product throughout the reaction period.
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10 g
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stainless steel
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10
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30
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Synthesis routes and methods II

Procedure details

A mixture of 21.5 g (250 mmol) of gamma-butyrolactone, 45 g (500 mmol) of dimethyl carbonate and 0.93 g (12.5 mmol) of dimethylethylamine was heated to 200° C. in an autoclave and stirred at this temperature for 5 hours. After cooling, 13.3 g (53%) of 2-methylbutyrolactone (selectivity 74%) and 6 g of unreacted gamma-butyrolactone were obtained by quantitative gas-chromatographic analysis of the discharged reaction mixture.
Quantity
21.5 g
Type
reactant
Reaction Step One
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45 g
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reactant
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Quantity
0.93 g
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
33
Citations
KD Holland, KW Yoon, JA Ferrendelli, DF Covey… - Molecular …, 1991 - ASPET
… Here we have compared the effects of two gamma-butyrolactones, alpha-ethyl-alpha-methyl-gamma-butyrolactone (alpha EMGBL) and alpha-isopropyl-alpha-methyl-gamma-…
Number of citations: 36 molpharm.aspetjournals.org
KW Yoon, DJ Canney, DF Covey… - Journal of Pharmacology …, 1990 - ASPET
… , alpha-ethyl-alpha-methyl-gamma-butyrolactone, which is a mixed … difluoroethyl)-alpha-methyl-gamma-butyrolactone and alpha-… )-alpha-methyl-gamma-butyrolactone reduced both …
Number of citations: 11 jpet.aspetjournals.org
KW Yoon, DF Covey, SM Rothman - The Journal of Physiology, 1993 - Wiley Online Library
… In addition, we used the putative picrotoxin receptor antagonist, alpha‐isopropyl‐alpha‐methyl‐gamma‐butyrolactone (alpha IMGBL), and the picrotoxin agonist, beta‐ethyl‐beta‐methyl…
Number of citations: 164 physoc.onlinelibrary.wiley.com
JR Norton - Am. Chem. Soc., Div. Pet. Chem., Prepr.;(United States), 1980 - osti.gov
Empirical optimization studies of the PdCl/sub 2//thiourea catalyst which had shown some activity for the reaction of acetylenic alcohols with CO in acetone to form ..cap alpha..-…
Number of citations: 1 www.osti.gov
MP Walavalkar, A Sharma, S Dhanya, PD Naik - Atmospheric Environment, 2017 - Elsevier
… This study also includes computational studies on GVL and alpha-methyl gamma-butyrolactone (AMGBL), which differs from GVL only in the position of exocyclic methyl group. In the …
Number of citations: 6 www.sciencedirect.com
EG SAMSEL - 1983 - search.proquest.com
Part I. The catalyst formed by 2Ph (, 3) P: 1SnCl (, 2): 1PdCl (, 2) in acetonitrile cyclocarbonylates homopropargylic and homoallylic alcohols to (alpha)-methylene and other lactones. …
Number of citations: 2 search.proquest.com
H Andresen, BE Aydin, A Mueller… - Drug testing and …, 2011 - Wiley Online Library
Abuse of gamma‐hydroxybutyric acid (GHB) has been known since the early 1990's, but is not as widespread as the consumption of other illegal drugs. However, the number of severe …
JD Guin - DERM, 2005 - liebertpub.com
Background: Patch testing for suspected sensitivity to cosmetics and other personal care products is usually done by testing with nonirritating products “as is” and by panels of antigens …
Number of citations: 15 www.liebertpub.com
A Baptista, RG Gibilisco, P Wiesen, MA Teruel - Chemical Physics Letters, 2021 - Elsevier
… In a previous work, the rate coefficients of the reactions of gamma-valerolactone (GVL) and alpha-methyl gamma butyrolactone (AMGBL) initiated by OH and Cl radicals were reported …
Number of citations: 3 www.sciencedirect.com
É Rioux - 2003 - library-archives.canada.ca
This thesis focuses on the synthesis of enantioenriched chiral photocatalysts, the 4, 4'-biacridans, and their use for the photoreduction of tertiary halides. In the first part, a synthetic …
Number of citations: 2 library-archives.canada.ca

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